N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide, also known as FMBA, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Reactivity
Research has explored the synthesis and reactivity of compounds related to N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide, focusing on their potential for creating new molecules with significant properties. For example, studies on the synthesis of furan and benzo[b]furan derivatives reveal the potential of these compounds in developing new chemical entities with varied biological activities (Aleksandrov et al., 2017; El’chaninov & Aleksandrov, 2017). These studies demonstrate the compounds' versatility in chemical synthesis, offering pathways to novel therapeutic agents.
Antimicrobial and Antifungal Activities
Compounds structurally related to N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide have been evaluated for their antimicrobial and antifungal activities. Research indicates that these compounds exhibit significant antibacterial and antifungal properties, suggesting their potential as leads for the development of new antimicrobial agents. For instance, studies on novel heterocyclic compounds have shown efficacy against a range of microbial strains, highlighting the therapeutic promise of these molecules (Kaplancıklı et al., 2013; Helal et al., 2013).
Anticancer and Antiangiogenic Activity
The potential of N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide and related compounds in cancer therapy has been a subject of research, with studies investigating their anticancer and antiangiogenic activities. These compounds have been found to inhibit cancer cell growth and display potent vascular disrupting properties, making them promising candidates for cancer treatment (Romagnoli et al., 2015).
Molecular Docking and EGFR Inhibition
Research on N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide derivatives has extended to their interaction with biological targets such as the epidermal growth factor receptor (EGFR), a critical player in cancer development. Molecular docking studies suggest that these compounds can effectively bind to the EGFR, inhibiting its activity and thereby offering a mechanism to counteract cancer cell proliferation (Lan et al., 2017).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-15(19)18(10-12-5-4-8-21-12)16-17-13-7-6-11(20-2)9-14(13)22-16/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWLTVWVCAZRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.